molecular formula C20H14N2 B271339 2-[2-(4-Quinolinyl)vinyl]quinoline

2-[2-(4-Quinolinyl)vinyl]quinoline

Cat. No.: B271339
M. Wt: 282.3 g/mol
InChI Key: QERJSOFJBIIALZ-PKNBQFBNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[2-(4-Quinolinyl)vinyl]quinoline is a styrylquinoline derivative characterized by a conjugated vinyl bridge linking two quinoline moieties at the 2- and 4-positions. This structural motif confers unique electronic properties, such as extended π-conjugation, which enhances its suitability for applications in medicinal chemistry and materials science. The compound is synthesized via methods typical for E-2-styrylquinolines, including acid-catalyzed condensations of 2-methylquinoline with aldehydes or benzyl derivatives under mild conditions .

Styrylquinolines, including this compound, are renowned for their bioactivity. For example, E-2-styrylquinolines exhibit potent inhibition of HIV-1 integrase (IC₅₀ values in the nanomolar range) and serve as leukotriene receptor antagonists, making them candidates for antiviral and anti-inflammatory therapies . Their antiallergic properties further underscore their therapeutic versatility.

Properties

Molecular Formula

C20H14N2

Molecular Weight

282.3 g/mol

IUPAC Name

2-[(E)-2-quinolin-4-ylethenyl]quinoline

InChI

InChI=1S/C20H14N2/c1-3-7-19-16(5-1)10-12-17(22-19)11-9-15-13-14-21-20-8-4-2-6-18(15)20/h1-14H/b11-9+

InChI Key

QERJSOFJBIIALZ-PKNBQFBNSA-N

SMILES

C1=CC=C2C(=C1)C=CC(=N2)C=CC3=CC=NC4=CC=CC=C34

Isomeric SMILES

C1=CC=C2C(=C1)C=CC(=N2)/C=C/C3=CC=NC4=CC=CC=C34

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=N2)C=CC3=CC=NC4=CC=CC=C34

Origin of Product

United States

Comparison with Similar Compounds

Key Observations :

  • Electron-withdrawing groups (e.g., -Cl in (E)-2-(4-Chlorostyryl)quinoline) enhance stability and binding to hydrophobic enzyme pockets .
  • Heterocyclic substituents (e.g., thienyl) improve solubility but may reduce bioavailability due to metabolic lability .

Key Observations :

  • Aldehyde condensations are efficient for styrylquinolines but require strict control of stereochemistry to avoid Z-isomer formation .
  • Transition metal-catalyzed methods (e.g., Heck, Suzuki) enable precise functionalization but involve higher costs and purification challenges .

Key Observations :

  • Styrylquinolines with extended conjugation (e.g., this compound) show superior enzyme inhibition due to enhanced metal chelation .
  • RBC-binding capacity correlates with antileishmanial efficacy, as seen in 2-(2-hydroxyprop-2-enyl)quinoline .
  • Piperazinyl substituents (e.g., 2-(1-piperazinyl)quinoline) introduce CNS side effects at high doses, limiting therapeutic windows .

Pharmacological and Therapeutic Potential

  • This compound: Prioritized for antiviral development due to low nanomolar potency and oral bioavailability .
  • 4-(4-Dimethylaminostyryl)quinoline: Explored as a fluorescent probe for cellular imaging, leveraging its pH-sensitive emission .
  • 2-(4-Phenylphenyl)quinoline: Limited therapeutic use due to poor solubility but investigated in OLEDs for electron-transport layers .

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